

Physical and chemical properties of 1-Ethyl-4-(4-nitrophenyl)piperazine

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Compound of Interest

Compound Name: 1-Ethyl-4-(4-nitrophenyl)piperazine

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An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Ethyl-4-(4-nitrophenyl)piperazine**, a heterocyclic amine of interest in medicinal chemistry and drug development. This document collates available data on its synthesis, characterization, and potential biological activities, presenting it in a structured format for easy reference and comparison.

Chemical and Physical Properties

1-Ethyl-4-(4-nitrophenyl)piperazine is a solid organic compound.^[1] Its core structure consists of a piperazine ring substituted with an ethyl group at one nitrogen and a 4-nitrophenyl group at the other.

Table 1: Physical and Chemical Properties of **1-Ethyl-4-(4-nitrophenyl)piperazine**

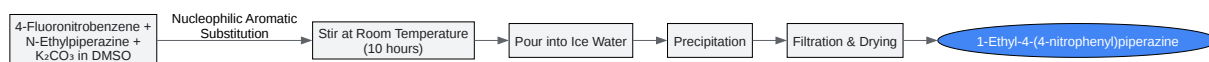
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₂	[2]
Molecular Weight	235.28 g/mol	[2]
CAS Number	115619-00-6	[2]
Appearance	Solid	[1]
Boiling Point (Predicted)	381.9 ± 37.0 °C	[2]
Density (Predicted)	1.163 ± 0.06 g/cm ³	[2]
pKa (Predicted)	7.76 ± 0.10	[1]

Synthesis and Purification

A general method for the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine** involves the nucleophilic aromatic substitution reaction between N-ethylpiperazine and 4-fluoronitrobenzene.[2][3][4]

General Synthesis Protocol

A solution of 4-fluoronitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dimethyl sulfoxide (DMSO) is stirred at room temperature.[2][4] N-ethylpiperazine (1.0 equivalent) is then added dropwise to the mixture. The reaction is stirred for an extended period, typically around 10 hours, at room temperature.[2][4] Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid precipitate is collected by filtration and dried to yield **1-Ethyl-4-(4-nitrophenyl)piperazine**. [2][4]



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Figure 1: General synthetic workflow for **1-Ethyl-4-(4-nitrophenyl)piperazine**.

Purification

Purification of the crude product can be achieved through recrystallization from a suitable solvent or by column chromatography.[5] An HPLC method for the analysis of 1-ethylpiperazine, a related compound, has been described using a reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier, which could be adapted for purity analysis of the title compound.[6]

Spectral Characterization

Detailed experimental spectral data for **1-Ethyl-4-(4-nitrophenyl)piperazine** is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from closely related analogs like 1-(4-nitrophenyl)piperazine.

Table 2: Predicted Spectroscopic Data for **1-Ethyl-4-(4-nitrophenyl)piperazine**

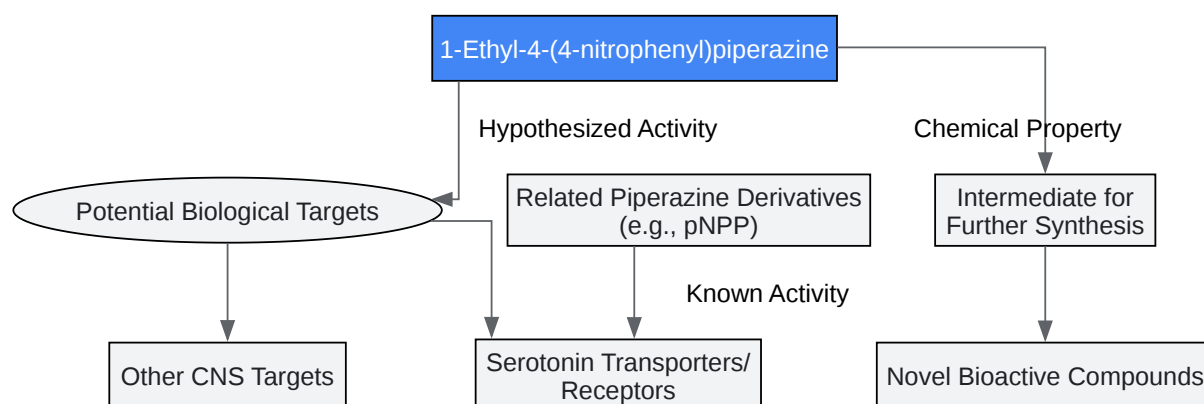
Technique	Predicted Features
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet), piperazine ring protons (two distinct multiplets), and the aromatic protons of the nitrophenyl group (two doublets).
^{13}C NMR	Resonances for the ethyl carbons, the four distinct carbons of the piperazine ring, and the carbons of the nitrophenyl group, including the carbon bearing the nitro group at a downfield shift.
IR Spectroscopy	Characteristic peaks for C-H stretching (aliphatic and aromatic), N-O stretching of the nitro group (strong bands around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$), C-N stretching, and aromatic C=C bending.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight (235.28 m/z). Fragmentation patterns would likely involve cleavage of the ethyl group, fragmentation of the piperazine ring, and loss of the nitro group.

Biological Activity and Potential Applications

The biological activity of **1-Ethyl-4-(4-nitrophenyl)piperazine** has not been extensively studied. However, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities.^[5] Many biologically active compounds, including antifungal, antibacterial, antimalarial, and antipsychotic agents, contain the piperazine pharmacophore.^[5]

The related compound, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.^[7] It is plausible that **1-Ethyl-4-(4-nitrophenyl)piperazine** could exhibit similar activity at monoamine transporters or receptors, though this requires experimental verification.

The presence of the 4-nitrophenyl moiety also suggests potential for further chemical modification. For instance, the nitro group can be reduced to an amine, which can then be used as a handle for the synthesis of more complex molecules with diverse biological targets.



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Figure 2: Logical relationships of potential biological relevance.

Safety and Handling

Specific safety data for **1-Ethyl-4-(4-nitrophenyl)piperazine** is limited. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-Ethyl-4-(4-nitrophenyl)piperazine is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. While its specific physical, chemical, and biological properties are not yet fully characterized in publicly available literature, its structural similarity to other biologically active piperazine derivatives suggests it may be a valuable scaffold for the development of novel therapeutic agents. Further research is

warranted to fully elucidate its spectral characteristics, biological activity, and potential signaling pathway interactions.

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